molecular formula C26H34N4O2 B611751 N-[[(2S)-1-Isopropylpyrrolidine-2-yl]methyl]-2-cyclopentyl-9-methyl-1-oxo-1,2-dihydro-9H-pyrido[3,4-b]indole-4-carboxamide

N-[[(2S)-1-Isopropylpyrrolidine-2-yl]methyl]-2-cyclopentyl-9-methyl-1-oxo-1,2-dihydro-9H-pyrido[3,4-b]indole-4-carboxamide

Cat. No. B611751
M. Wt: 434.6 g/mol
InChI Key: OEYYOVRNPJSWTO-IBGZPJMESA-N
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Description

VU0453379 is a highly selective positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R). It has the ability to penetrate the central nervous system (CNS) .

Scientific Research Applications

VU0453379 has significant implications across scientific disciplines:

    Chemistry: Its unique properties make it an interesting candidate for further investigation in drug discovery.

    Biology: Researchers explore its impact on GLP-1R signaling pathways and potential therapeutic applications.

    Medicine: VU0453379 may play a role in treating metabolic disorders, including diabetes and obesity.

    Industry: Its CNS penetrance could be leveraged for developing novel therapies.

Future Directions

The potential use of this compound in the treatment of diseases caused by SARS-CoV-2 suggests that future research could focus on further exploring its biological activity, optimizing its synthesis, and assessing its safety and efficacy in preclinical and clinical studies .

Chemical Reactions Analysis

The compound VU0453379 undergoes various chemical reactions. While detailed information on specific reactions is limited, we can infer that it interacts with GLP-1R due to its PAM activity. Common reagents and conditions used in these reactions remain undisclosed. Major products formed from these reactions would likely be related to GLP-1R modulation.

Mechanism of Action

The exact mechanism by which VU0453379 exerts its effects remains an active area of study. It likely involves modulating GLP-1R activity, impacting insulin secretion, and influencing metabolic pathways.

Comparison with Similar Compounds

While specific similar compounds are not mentioned, VU0453379’s uniqueness lies in its selectivity for GLP-1R and CNS penetrance.

properties

IUPAC Name

2-cyclopentyl-9-methyl-1-oxo-N-[[(2S)-1-propan-2-ylpyrrolidin-2-yl]methyl]pyrido[3,4-b]indole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O2/c1-17(2)29-14-8-11-19(29)15-27-25(31)21-16-30(18-9-4-5-10-18)26(32)24-23(21)20-12-6-7-13-22(20)28(24)3/h6-7,12-13,16-19H,4-5,8-11,14-15H2,1-3H3,(H,27,31)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEYYOVRNPJSWTO-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCCC1CNC(=O)C2=CN(C(=O)C3=C2C4=CC=CC=C4N3C)C5CCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1CCC[C@H]1CNC(=O)C2=CN(C(=O)C3=C2C4=CC=CC=C4N3C)C5CCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[[(2S)-1-Isopropylpyrrolidine-2-yl]methyl]-2-cyclopentyl-9-methyl-1-oxo-1,2-dihydro-9H-pyrido[3,4-b]indole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[[(2S)-1-Isopropylpyrrolidine-2-yl]methyl]-2-cyclopentyl-9-methyl-1-oxo-1,2-dihydro-9H-pyrido[3,4-b]indole-4-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[[(2S)-1-Isopropylpyrrolidine-2-yl]methyl]-2-cyclopentyl-9-methyl-1-oxo-1,2-dihydro-9H-pyrido[3,4-b]indole-4-carboxamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-[[(2S)-1-Isopropylpyrrolidine-2-yl]methyl]-2-cyclopentyl-9-methyl-1-oxo-1,2-dihydro-9H-pyrido[3,4-b]indole-4-carboxamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-[[(2S)-1-Isopropylpyrrolidine-2-yl]methyl]-2-cyclopentyl-9-methyl-1-oxo-1,2-dihydro-9H-pyrido[3,4-b]indole-4-carboxamide
Reactant of Route 6
N-[[(2S)-1-Isopropylpyrrolidine-2-yl]methyl]-2-cyclopentyl-9-methyl-1-oxo-1,2-dihydro-9H-pyrido[3,4-b]indole-4-carboxamide

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